molecular formula C8H8ClFO2 B6332451 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene CAS No. 1864399-37-0

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene

Cat. No.: B6332451
CAS No.: 1864399-37-0
M. Wt: 190.60 g/mol
InChI Key: YGDPHWLRLDUMMH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethoxy groups

Preparation Methods

The synthesis of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-fluorobenzene.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Scientific Research Applications

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds or undergo nucleophilic attack.

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-3-fluoro-2-methoxybenzene: This compound lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.

    2-Chloro-1-fluoro-3-(methoxymethoxy)benzene: The position of the substituents is different, which can affect the compound’s reactivity and interactions with other molecules.

    1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: The position of the methoxymethoxy group is different, which can influence the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it useful in various chemical and biological applications.

Properties

IUPAC Name

1-chloro-2-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDPHWLRLDUMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 51.3 g (350 mmole) of 3-fluoro-4-chlorophenol in 700 mL of CH2Cl2 under N2 was prepared and cooled to 5° C. The stirred mixture was treated with 35.3 mL (37.5 g, 465 mmole) of chloromethyl methyl ether. The reactor was equipped with a thermocouple and an addition funnel. To the stirred mixture was added dropwise 61 mL of DIEA (45.2 g, 350 mmole) such that the temperature did not exceed 10° C. After 30 min, an additional 30 mL of DIEA was added dropwise. After a total of 1 h, an additional 30 mL of DIEA was added. The mixture was allowed to stand overnight. The solution was washed with 900 mL of 1N HCl and the aqueous layer extracted three times with Et2O. Combined extracts were dried with Mg2SO4, carefully concd and distilled in vacuo 78-81° C. @ 9 torr to afford 62.5 g (93.7%) of a clear, colorless liquid: 1H NMR (CDCl3/400 MHz) 3.46 (s, 3H), 5.13 (s, 2H), 6.77 (ddd, J=1H, 8.9 Hz, 2.8 Hz, 1.3 Hz), 6.87 (dd, 1H, J=10.7 Hz, 2.8 Hz), 7.26 (t, 1H, J=8.7 Hz); 19F NMR (CDCl3/400 MHz) −113.5 (t, 1F, J=9.7 Hz); 13C NMR (CDCl3/100 MHz) 56.1, 94.6, 105.2 (d, J=24.2 Hz), 112.8 (d, J=3.4 Hz), 130.5 (d, J=1.1 Hz), 156.9 (d, J=9.7 Hz), 158.3 (d, J=248.1 Hz); MS (EI+) 190 (M+, 12), 129 (8), 117 (8), 45 (100); HRMS (EI) m/z calcd for (C8H8O2ClF) 190.0197, found 190.0175.
Quantity
51.3 g
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700 mL
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35.3 mL
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61 mL
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30 mL
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30 mL
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